Arterolane (OZ277, RBx11160) is a fully synthetic organic peroxide belonging to the class of 1,2,4-trioxolanes. [, , ] It is a rapidly acting antimalarial compound originally developed by Ranbaxy Research Laboratories. [] Arterolane, as a single agent, exhibited a short half-life, necessitating daily dosing for seven days. [] To address this limitation, it was combined with the long-acting antimalarial piperaquine phosphate, resulting in a fixed-dose combination marketed as Synriam. [, ] This combination therapy offers a shorter treatment regimen and enhanced efficacy against Plasmodium falciparum malaria. [, ]
The synthesis of Arterolane involves a three-step process starting from a readily available chiral precursor. [] The first step involves a Grignard reaction followed by an ozonolysis reaction to install the trioxolane ring. [] The final step is a reductive amination, which introduces the desired amine substituent on the trioxolane core. [] This synthetic route allows for the preparation of Arterolane with high enantiomeric purity and good overall yield.
The key chemical reaction involving Arterolane is the iron-mediated reductive cleavage of its peroxide bond. [, , , , , ] This reaction is believed to be initiated by the interaction of Arterolane with ferrous iron, leading to the formation of reactive oxygen species and carbon-centered radicals. [, , , , ] These reactive intermediates are thought to be responsible for the antimalarial activity of Arterolane by alkylating parasite proteins and disrupting critical cellular processes. [, , , ]
Arterolane exerts its antimalarial effect through a multi-step mechanism involving iron-mediated bioactivation and subsequent alkylation of parasite proteins. [, , , , ] The initial step involves the reductive cleavage of the peroxide bond in Arterolane by ferrous iron, primarily derived from the parasite's hemoglobin digestion pathway. [, , , , ] This cleavage generates carbon-centered radicals, which then alkylate parasite proteins, leading to the disruption of essential cellular processes and ultimately parasite death. [, , , ] Recent studies suggest that Arterolane primarily targets the parasite's haemoglobin digestion pathway, leading to the accumulation of toxic haemoglobin-derived peptides and impairment of protein homeostasis. [, ]
Arterolane has found primary application in scientific research as an antimalarial agent. [, ] Studies have investigated its efficacy against various Plasmodium species, including drug-resistant strains. [, , , , , , ] Researchers have explored its mechanism of action, pharmacokinetic properties, and potential for combination therapy. [, , , ] Arterolane has also been studied for its potential use against other parasitic diseases, such as schistosomiasis. [, ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4